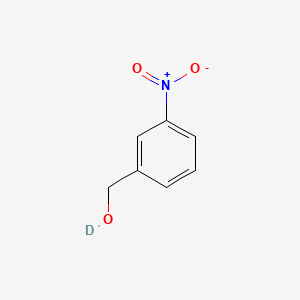
HEXANEDIOIC-3,3,4,4-D4 ACID
Übersicht
Beschreibung
HEXANEDIOIC-3,3,4,4-D4 ACID, also known as deuterated adipic acid, is a labeled version of adipic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties. The deuterium atoms replace the hydrogen atoms at the 3,3,4,4 positions, which makes it useful in various analytical and synthetic processes.
Wissenschaftliche Forschungsanwendungen
HEXANEDIOIC-3,3,4,4-D4 ACID has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of deuterated compounds and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated polymers and materials with enhanced properties.
Wirkmechanismus
Target of Action
Hexanedioic-3,3,4,4-D4 Acid, also known as Adipic Acid-d4, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
As a deuterated compound, it is often used in tracer experiments, nuclear magnetic resonance (nmr), and mass spectrometry . Its interaction with its targets and the resulting changes would depend on the specific experimental setup and the nature of the targets.
Biochemical Pathways
As a deuterated compound, it is primarily used in scientific research and laboratory reagents . Its effects on biochemical pathways would be determined by the nature of the experiment and the targets it interacts with.
Result of Action
As a deuterated compound, it is primarily used in scientific research and laboratory reagents . The results of its action would be determined by the nature of the experiment and the targets it interacts with.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HEXANEDIOIC-3,3,4,4-D4 ACID typically involves the deuteration of adipic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes often utilize specialized reactors and catalysts to achieve high yields and purity. The deuterated adipic acid is then purified through crystallization or distillation to remove any impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
HEXANEDIOIC-3,3,4,4-D4 ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into other deuterated compounds.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce deuterated ketones or aldehydes, while reduction can yield deuterated alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic Acid: The non-deuterated version of HEXANEDIOIC-3,3,4,4-D4 ACID, commonly used in the production of nylon and other polymers.
Hexanedioic-2,2,5,5-D4 Acid: Another deuterated version of adipic acid with deuterium atoms at different positions.
Hexanedioic-1,1,6,6-D4 Acid: A deuterated adipic acid with deuterium atoms at the 1,1,6,6 positions.
Uniqueness
This compound is unique due to the specific placement of deuterium atoms at the 3,3,4,4 positions. This selective deuteration can provide distinct advantages in analytical and synthetic applications, such as improved NMR spectroscopy results and enhanced stability in certain reactions.
Eigenschaften
CAS-Nummer |
121311-78-2 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
150.166 |
IUPAC-Name |
3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |
InChI-Schlüssel |
WNLRTRBMVRJNCN-LNLMKGTHSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)


![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)
